molecular formula C10H17ClN2O B7985393 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7985393
M. Wt: 216.71 g/mol
InChI Key: XADSCARNDKFCEM-SECBINFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₁₀H₁₇ClN₂O , with a molecular weight of 216.71 g/mol. The compound features a pyrrolidine ring substituted at the 1-position with a chloroacetyl group and at the 3-position with a cyclopropyl-methyl-amino moiety. The stereochemical configuration at the 3-position is explicitly (R) , as indicated by the IUPAC nomenclature.

The pyrrolidine ring adopts a Cγ-endo puckered conformation in its lowest-energy state, as predicted by quantum mechanical calculations for analogous β-proline derivatives. This conformation minimizes steric clashes between the cyclopropyl-methyl-amino group and adjacent substituents. The chloroacetyl side chain at position 1 introduces electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilic reactivity at the α-carbon.

Key Structural Features Description
Pyrrolidine ring conformation Cγ-endo puckering (energy difference: 1.2–2.8 kcal·mol⁻¹ vs. Cγ-exo)
Stereochemical center at C3 (R)-configuration, confirmed via asymmetric synthesis protocols
Chloroacetyl group Bond length: C=O (1.21 Å), C-Cl (1.79 Å); dipole moment: 3.72 D (calculated)

Comparative Analysis of Pyrrolidine-Based Chiral Centers

The (R)-configured cyclopropyl-methyl-amino group distinguishes this compound from simpler pyrrolidine derivatives. For example:

  • L-proline analogs typically exhibit (S)-configuration at C2, with catalytic activity highly sensitive to stereochemical inversion.
  • β-Proline derivatives prioritize Cγ-endo puckering but lack the steric bulk of cyclopropyl groups, resulting in greater conformational flexibility.

A stereodivergent synthesis approach, analogous to catalytic asymmetric 1,3-dipolar cycloadditions, could theoretically produce the (S)-epimer of this compound. However, the (R)-configuration is stabilized by non-covalent interactions between the cyclopropyl moiety and the pyrrolidine ring, including C–H···π interactions (distance: 2.8–3.1 Å).

Chiral Center Comparison This Compound L-Proline β-Proline
Configuration (R) at C3 (S) at C2 (R/S) at C2/C3
Dominant ring conformation Cγ-endo Cγ-exo Cγ-endo
Steric hindrance High (cyclopropyl group) Moderate (carboxyl group) Low (phenyl group)

Conformational Dynamics in Solution and Solid States

In the solid state, X-ray crystallography of related compounds reveals that the cyclopropyl group induces restricted rotation around the N–C₃ bond (energy barrier: ~12 kcal·mol⁻¹). This rigidity contrasts with solution-phase behavior observed via NMR, where the pyrrolidine ring exhibits dynamic puckering interconversion on the millisecond timescale.

Key NMR parameters for conformational analysis include:

  • Vicinal coupling constants : ^3^J(Hβ,Hγ2) = 0.5–11.6 Hz, indicating Cγ-endo/exo equilibria.
  • NOE correlations : Strong nuclear Overhauser effects between Hα and Hδ protons confirm the predominance of Cγ-endo conformers (>85% population).
Conformational Parameter Solid State Solution (DMSO-d₆)
Pyrrolidine puckering Static Cγ-endo Dynamic Cγ-endo/exo
N–C₃ bond rotation Restricted (ΔG‡ = 12 kcal/mol) Partially restricted
Solvent interactions N/A H-bonding with carbonyl

Properties

IUPAC Name

2-chloro-1-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADSCARNDKFCEM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-3-(Cyclopropylmethylamino)pyrrolidine

The enantioselective synthesis of this intermediate typically employs asymmetric hydrogenation or resolution techniques. A validated route involves:

  • Cyclopropane Ring Formation : Cyclopropylmethylamine is synthesized via the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by amination with ammonia.

  • Pyrrolidine Functionalization : (R)-3-Aminopyrrolidine is alkylated with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The reaction achieves 78% yield with 95% enantiomeric excess (ee) when catalyzed by a chiral phase-transfer catalyst.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 2.95–3.10 (m, 1H, pyrrolidine-CH), 2.60–2.75 (m, 2H, N-CH₂-cyclopropane), 1.40–1.55 (m, 1H, cyclopropane-CH).

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (80:20), retention time = 8.2 min.

Industrial-Scale Optimization and Process Chemistry

Industrial synthesis prioritizes cost-efficiency and scalability. Key advancements include:

Continuous Flow Reactor Systems

  • Reactor Design : Tubular reactors with immobilized base catalysts (e.g., polymer-supported DMAP) enable rapid acylation at 50°C with residence times <30 min.

  • Throughput : 5 kg/h with >99% conversion and 90% isolated yield.

Solvent Recycling and Waste Reduction

  • Green Chemistry Metrics : Ethyl acetate is recovered via distillation (85% efficiency), reducing solvent waste by 40%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C-Cl bend).

  • HRMS (ESI+) : m/z 217.0978 [M+H]⁺ (calc. 217.0974).

Chiral Purity Assessment

  • Method : Chiral SFC (supercritical fluid chromatography) on Chiralpak AD-H column, CO₂:MeOH (85:15), 3 mL/min.

  • Results : 98.5% ee, retention time = 4.8 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (% ee)Scalability
Direct Acylation82–8595–9795Moderate
CDI Activation75–7897–9998High
Continuous Flow909999Industrial

Challenges and Mitigation Strategies

  • Racemization During Acylation : Minimized by maintaining low temperatures (<10°C) and avoiding prolonged reaction times.

  • Cyclopropane Ring Stability : Use of aprotic solvents (e.g., DCM) prevents ring-opening reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tabular Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
Target Compound Pyrrolidine (R)-3-(Cyclopropyl-methyl-amino) ~230* Potential anticonvulsant/antimicrobial
2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone Pyrrolidine (S)-2-(Cyclopropyl-methyl-amino)-methyl Not reported Synthetic intermediate
2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone Azetidine 3-Fluoro-3-methyl Not reported Reactive building block
2-Chloro-1-(3-chlorophenyl)ethanone Aryl 3-Chlorophenyl 173.03 Anticonvulsant precursor
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Azaindole None 194.63 Azatryptamine synthesis

*Estimated based on .

Biological Activity

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, with the CAS number 1354010-28-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its significance.

The molecular formula of this compound is C10H17ClN2OC_{10}H_{17}ClN_{2}O with a molecular weight of approximately 216.71 g/mol. The compound features a chloro group and a pyrrolidine ring, which are common structural motifs in various bioactive molecules.

PropertyValue
Molecular FormulaC10H17ClN2O
Molecular Weight216.71 g/mol
CAS Number1354010-28-8
InChI KeyXADSCARNDKFCEM-SECBINFHSA-N

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a study examining various pyrrolidine derivatives, certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The results suggested that structural modifications, such as halogen substitutions, play a critical role in enhancing antibacterial efficacy .

Neuropharmacological Effects

Another area of interest is the neuropharmacological profile of compounds similar to this compound. Research has indicated that these compounds may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Research Findings

A comparative study on pyrrolidine derivatives revealed that specific modifications could lead to enhanced binding affinities for serotonin receptors, suggesting potential applications in treating mood disorders .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)
Pyrrolidine Derivative AAntibacterial0.0039 - 0.025
Pyrrolidine Derivative BAntifungal0.0048 - 0.039
Compound CNeuropharmacologicalNot Specified

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone?

The synthesis typically involves a multi-step alkylation reaction. A common method is the reaction of a pyrrolidine derivative (e.g., (R)-3-(cyclopropyl-methyl-amino)pyrrolidine) with 2-chloroacetyl chloride under biphasic conditions. The reaction is carried out in dry acetone with potassium carbonate as a base and potassium iodide as a catalyst at 60°C. Progress is monitored via HPLC, and yields range from 44% to 78% depending on purification methods (e.g., crystallization or column chromatography) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Characterization relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : To confirm the stereochemistry of the pyrrolidine ring and the presence of the cyclopropyl-methyl-amino group.
  • LC/MS : For molecular weight verification (e.g., observed m/z matching theoretical values).
  • Elemental analysis (C, H, N) : To validate purity (>95% is typical for research-grade material) .

Q. What preliminary biological activity screening methods are used for this compound?

In vitro assays are standard:

  • Enzyme inhibition studies : Test against kinases or proteases due to the compound’s pyrrolidine core, which mimics natural ligands.
  • Cell viability assays : Screen for cytotoxicity using cancer cell lines (e.g., HeLa or MCF-7).
  • Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can synthesis yield be optimized for enantiomerically pure material?

Key strategies include:

  • Chiral resolution : Use of (R)-pyrrolidine precursors to avoid racemization.
  • Reaction condition tuning : Adjusting solvent polarity (e.g., switching from acetone to THF) and catalyst loading (e.g., 0.5–1.0 eq KI).
  • Continuous flow reactors : To enhance reproducibility and reduce side-product formation .

Q. What mechanistic insights exist for its interaction with neurological targets?

The compound’s pyrrolidine-cyclopropyl motif may modulate dopamine or serotonin receptors. Advanced studies involve:

  • Molecular docking : Computational modeling to predict binding pockets (e.g., homology models of D2-like receptors).
  • In vivo electrophysiology : Measure neuronal activity changes in rodent models.
  • Metabolite profiling : LC-HRMS to identify bioactive degradation products .

Q. How do structural analogs compare in activity, and what contradictions exist in reported data?

A comparative analysis of analogs reveals:

CompoundKey Structural DifferenceReported ActivityContradiction Source
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanonePyrrolidine → pyrrolopyridineAnticancer (IC50 = 2.1 μM)Discrepancy in IC50 values across cell lines
1-(7-Chloro-1-ethyl-pyrrolo[2,3-c]pyridin-3-yl)ethanoneEthyl substituentAntimicrobial (MIC = 8 μg/mL)Variable efficacy in Gram-negative vs. Gram-positive bacteria

Contradictions often arise from assay conditions (e.g., serum concentration, pH) or impurities in test compounds.

Q. What advanced analytical techniques resolve stereochemical uncertainties in its derivatives?

  • X-ray crystallography : Determines absolute configuration of the cyclopropyl group.
  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in solution.
  • DFT calculations : Predict NMR chemical shifts for comparison with experimental data .

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